molecular formula C26H29Cl4N5O2 B1679122 PD0166285(二盐酸盐) CAS No. 212391-63-4

PD0166285(二盐酸盐)

货号 B1679122
CAS 编号: 212391-63-4
分子量: 585.3 g/mol
InChI 键: NADLBPWBFGTESN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD0166285 dihydrochloride is a substrate of P-gp and a potent inhibitor of WEE1, a kinase that plays a crucial role in cell cycle regulation . It is also a weak inhibitor of Myt1 . The IC50 values for WEE1 and Myt1 are 24 nM and 72 nM, respectively . It also exhibits an IC50 of 3.433 μM for Chk1 .


Molecular Structure Analysis

The molecular formula of PD0166285 dihydrochloride is C26H29Cl4N5O2, and its molecular weight is 585.35 .


Chemical Reactions Analysis

PD0166285 dihydrochloride has been shown to inhibit irradiation-induced Cdc2 phosphorylation at the Tyr-15 and Thr-14 in cancer cell lines . This inhibition abrogates the G2 arrest, leading to an increase in mitotic cell populations .


Physical And Chemical Properties Analysis

PD0166285 dihydrochloride is a solid compound . The specific physical and chemical properties, such as solubility and stability, are not explicitly mentioned in the search results.

科学研究应用

1. Esophageal Squamous Cell Carcinoma (ESCC) Treatment

  • Application Summary : PD0166285 has been found to sensitize esophageal squamous cell carcinoma (ESCC) to radiotherapy by dual inhibition of WEE1 and PKMYT1 .
  • Methods of Application : The anti-tumor efficacy of PD in ESCC cells was measured using cell viability, cell cycle, and cell apoptosis assays. The combination therapy of PD and irradiation was also performed in ESCC cells .
  • Results : PD0166285 can regulate cell cycle and induce cell apoptosis in ESCC cells in a dose-dependent manner. When combined with irradiation, PD sensitized ESCC cells to irradiation by abolishing G2/M phase arrest, inducing a high ratio of mitosis catastrophe, eventually leading to cell death .

2. WEE1 Inhibition in Cancer Therapy

  • Application Summary : PD0166285, a WEE1 inhibitor, has been found to have implications in tumor progression and drug resistance .
  • Methods of Application : A systematic review of the literature was conducted to analyze the association between WEE1 inhibition and cancer progression, including tumor advancement and drug resistance .
  • Results : WEE1 plays a pivotal role in tumor progression and is a promising therapeutic target. Distinguishing patients that would benefit from WEE1 inhibition will be a major direction of future research .

3. Tyrosine Kinase Inhibition

  • Application Summary : PD0166285 is a potent inhibitor of the tyrosine kinases c-Src, fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor β (PDGFR β) .
  • Results : PD0166285 has been found to inhibit c-Src, FGFR1, and PDGFR β with IC50 values of 8.4, 39.3, and 98.3 nM respectively .

4. Radiosensitization of p53 Mutant Cells

  • Application Summary : PD0166285 has been found to radiosensitize p53 mutant cells .
  • Results : At the cellular level, 0.5 μM PD0166285 dramatically inhibits irradiation-induced Cdc2 phosphorylation at the Tyr-15 and Thr-14 in seven of seven cancer cell lines tested .

5. Inhibition of HDAC11

  • Application Summary : PD0166285 has been found to increase the expression of HDAC11, which was negatively correlated with survival of AML patients .
  • Results : HDAC11 can reduce the anti-tumor effect of PD0166285 through an effect on p53 stability and the changes in phosphorylation levels of MAPK pathways .

6. Bioactivity, Structure and Function Analysis

  • Application Summary : PD0166285 has been used in bioactivity, structure and function analysis .

7. G2 Checkpoint Abrogation

  • Application Summary : PD0166285, a pyrido (2,3-d) pyimidine, has been demonstrated to inhibit Wee1 function, abrogate the G2 checkpoint, and induce early cell division in B16 mouse melanoma cells .
  • Results : PD0166285 was demonstrated to kill cancer cells at a toxic highest dose of 0.5 μM in some cell lines for exposure periods of no longer than 6 hours. The deregulated cell cycle progression may have ultimately damaged the cancer cells .

8. Inhibition of Tyrosine Kinases

  • Application Summary : PD0166285 is a potent inhibitor of the tyrosine kinases c-Src, fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor β (PDGFR β) .
  • Results : PD0166285 has been found to inhibit c-Src, FGFR1, and PDGFR β with IC50 values of 8.4, 39.3, and 98.3 nM respectively .

9. Inhibition of WEE1 and PKMYT1

  • Application Summary : PD0166285 can inhibit WEE1 and PKMYT1 simultaneously, which are regulators of G2/M phase in cell cycle, playing essential roles in TP53-mutated cancer cells .
  • Methods of Application : Cell viability, cell cycle and cell apoptosis assays were examined in KYSE150 and TE1 cells with PD treatment. The combination therapy of PD and irradiation was also performed in ESCC cells .
  • Results : PD0166285 can regulate cell cycle and induce cell apoptosis in ESCC cells in a dose-dependent manner. When combined with irradiation, PD sensitized ESCC cells to irradiation by abolishing G2/M phase arrest, inducing a high ratio of mitosis catastrophe, eventually leading to cell death .

安全和危害

PD0166285 dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLBPWBFGTESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432749
Record name PD 166285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PD0166285 (dihydrochloride)

CAS RN

212391-63-4
Record name PD 166285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD0166285 (dihydrochloride)
Reactant of Route 2
Reactant of Route 2
PD0166285 (dihydrochloride)
Reactant of Route 3
Reactant of Route 3
PD0166285 (dihydrochloride)
Reactant of Route 4
Reactant of Route 4
PD0166285 (dihydrochloride)
Reactant of Route 5
Reactant of Route 5
PD0166285 (dihydrochloride)
Reactant of Route 6
Reactant of Route 6
PD0166285 (dihydrochloride)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。